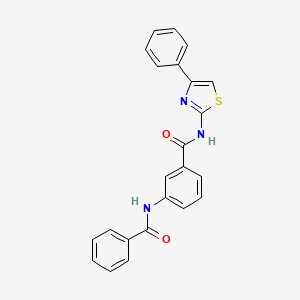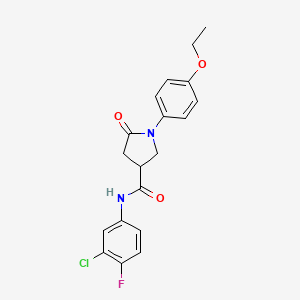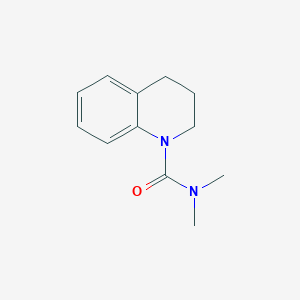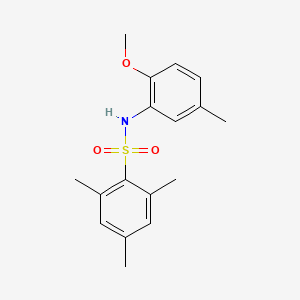![molecular formula C19H21ClN2O3S B14960141 2-(4-chlorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B14960141.png)
2-(4-chlorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C21H25ClN2O3 . This compound is known for its unique structure, which includes a chlorophenyl group, a piperidine sulfonyl group, and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with piperidine to form 4-chlorophenylpiperidine. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group. Finally, the acetamide group is introduced through a reaction with acetic anhydride .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Properties
Molecular Formula |
C19H21ClN2O3S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-16-6-4-15(5-7-16)14-19(23)21-17-8-10-18(11-9-17)26(24,25)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23) |
InChI Key |
KDSIYPAUESUJLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(benzylsulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960095.png)
![2,2-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B14960099.png)
![Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate](/img/structure/B14960102.png)
![N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960113.png)
![2-[(2,2-Dimethylbutanoyl)amino]benzamide](/img/structure/B14960117.png)


![4-[(phenylsulfonyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14960128.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B14960131.png)

![1-(2,3-dimethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14960149.png)
